molecular structure and stereochemistry of epi-Lactose-1-13C
molecular structure and stereochemistry of epi-Lactose-1-13C
Structural Elucidation and Chemo-Enzymatic Synthesis of epi-Lactose-1- C
Executive Summary
This technical guide details the molecular architecture, stereochemical properties, and targeted synthesis of epi-Lactose-1-
Molecular Architecture & Stereochemistry
Structural Definition
epi-Lactose is a disaccharide formed by a
-
IUPAC Name:
-D-galactopyranosyl-(1 4)-D-mannopyranose -
Isotopic Labeling: The Carbon-1 (anomeric carbon) of the mannose ring is enriched with
C.[3] -
Formula: C
CH O
Stereochemical Divergence: Glucose vs. Mannose
The critical stereochemical difference lies at C-2 of the reducing ring:
-
Lactose (Glucose unit): The C-2 hydroxyl group is equatorial .
-
epi-Lactose (Mannose unit): The C-2 hydroxyl group is axial .
This axial orientation at C-2 creates significant steric differences in the hydrophilic landscape of the molecule, altering its interaction with carbohydrate-active enzymes (CAZymes) such as
The Anomeric Center (C-1)
In solution, the reducing mannose ring undergoes mutarotation, existing in equilibrium between
- -Anomer: The C-1 hydroxyl is axial (trans to the C-2 hydroxyl).
- -Anomer: The C-1 hydroxyl is equatorial (cis to the C-2 hydroxyl).
-
C Utility: The label at C-1 allows for direct quantification of this ratio via 1D
C-NMR without enrichment-transfer delays, providing precise thermodynamic data.
Chemo-Enzymatic Synthesis Protocol
To ensure the
Experimental Workflow
Objective: Synthesize 4-O-
Reagents:
-
Donor: Lactose (Natural abundance) or
-Nitrophenyl -D-galactopyranoside (ONPG). -
Acceptor: D-Mannose-
- C (99% atom % C). -
Catalyst:
-Galactosidase (Source: Bacillus circulans or Kluyveromyces lactis). B. circulans is preferred for higher transglycosylation yields.
Protocol:
-
Substrate Preparation: Dissolve D-Mannose-
- C (1.0 eq) and Lactose (5.0 eq) in sodium phosphate buffer (50 mM, pH 6.0). A high donor-to-acceptor ratio drives the equilibrium toward the product. -
Enzyme Initiation: Add
-Galactosidase (10 U/mL). Incubate at 40°C. -
Reaction Monitoring: Monitor via HPLC (HILIC column) or TLC. The enzyme hydrolyzes lactose to Gal + Glc, then transfers Gal to the C-4 of the
C-Mannose acceptor. -
Termination: Heat inactivate the enzyme (95°C for 5 min) once the epi-lactose peak maximizes (typically 2-4 hours).
-
Purification:
-
Step A (Yeast Treatment): Add Saccharomyces cerevisiae to ferment unreacted glucose and mannose, simplifying the mixture.
-
Step B (Size Exclusion): Remove yeast and proteins via centrifugation and filtration.
-
Step C (Chromatography): Isolate epi-lactose using Activated Carbon column chromatography (elute with 0-15% Ethanol gradient) or Preparative HPLC.
-
Synthesis Pathway Diagram
Figure 1: Enzymatic transglycosylation pathway for the specific labeling of epi-lactose.
NMR Characterization & Stereochemical Analysis
The
Chemical Shift & Coupling Constants
In D-mannose derivatives, the coupling constant between C-1 and H-1 (
| Parameter | Mechanistic Basis | ||
| ~95.0 ppm | ~94.5 ppm | Anomeric Effect / Shielding | |
| ~170 Hz | ~160 Hz | Perlin Effect (Lone pair orientation) | |
| ~5.17 ppm | ~4.90 ppm | Equatorial protons are deshielded |
Interpretation Logic
-
Acquire 1D
C-NMR: Observe the doublet signals in the 90-100 ppm region (no decoupling) or singlets (proton-decoupled). -
Measure
:-
If
Hz, the C-H bond is equatorial (Anomeric -OH is axial ). -
If
Hz, the C-H bond is axial (Anomeric -OH is equatorial ).
-
-
Equilibrium Ratio: Integrate the satellite peaks to determine the thermodynamic stability of the epimer in solution.
NMR Decision Logic Diagram
Figure 2: Decision tree for assigning anomeric configuration based on J-coupling values.
Applications in Drug Development
Prebiotic Therapeutics
epi-Lactose is resistant to hydrolysis by mammalian small-intestine lactase. It reaches the colon intact, where it acts as a selective substrate for Bifidobacteria and Lactobacilli.
-
Mechanism: Competitive inhibition of pathogen adhesion and production of Short-Chain Fatty Acids (SCFAs).
- C Application: Metabolic tracking of SCFAs (acetate, propionate, butyrate) in fecal slurry fermentations to quantify prebiotic efficiency.
Lectin Inhibition (Galectins)
The terminal Gal-
-
Structural Advantage: The mannose unit at the reducing end alters the conformational flexibility of the glycosidic linkage compared to lactose, potentially creating differential binding affinity for Galectin-3 vs. Galectin-1.
-
Screening:
C-labeled epi-lactose is used in Saturation Transfer Difference (STD) NMR to map the binding epitope of the disaccharide to the lectin carbohydrate-recognition domain (CRD).
References
-
Nishimoto, M., & Kitaoka, M. (2007). Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1. Bioscience, Biotechnology, and Biochemistry, 71(8), 2101-2104.
-
Ito, T., et al. (2008). Prebiotic properties of epilactose.[2][4][5][6] Journal of Dairy Science, 91(12), 4518-4526.
-
Perlin, A. S., & Casu, B. (1969). Carbon-13 and proton magnetic resonance spectra of D-glucose-13C. Tetrahedron Letters, 10(34), 2921-2924. (Foundational text on C-H coupling constants in carbohydrates).
-
Zhang, W., et al. (2011). Enzymatic synthesis of lactulose and epilactose from lactose.[2][4][6][7] Applied Microbiology and Biotechnology. (Review of enzymatic routes).
Sources
- 1. JP5615584B2 - Method for producing high purity epilactose - Google Patents [patents.google.com]
- 2. WO2024003317A1 - Method for generating epilactose preparation - Google Patents [patents.google.com]
- 3. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotic properties of epilactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Practical preparation of epilactose produced with cellobiose 2-epimerase from Ruminococcus albus NE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
